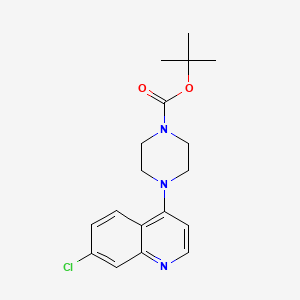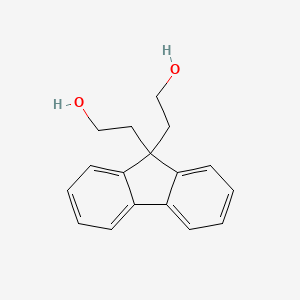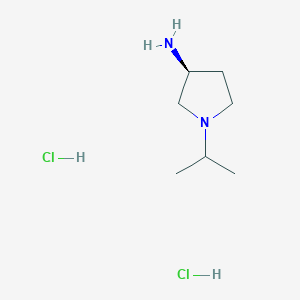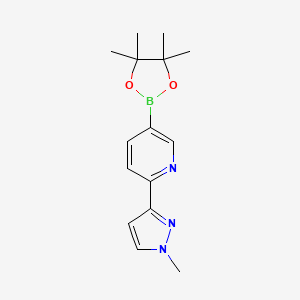
2,5-ジオキソピロリジン-1-イルノナノエート
概要
説明
2,5-Dioxopyrrolidin-1-yl nonanoate is an organic compound with the molecular formula C13H21NO4 It is a derivative of nonanoic acid and contains a pyrrolidinone ring
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl nonanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in protein modification studies.
作用機序
Target of Action
Related compounds have been shown to interact with proteins, modifying lysine residues .
Mode of Action
It is known that similar compounds can react with proteins, specifically modifying lysine residues . This suggests that 2,5-Dioxopyrrolidin-1-yl nonanoate may interact with its targets in a similar manner, leading to changes in protein function.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested that the compound may inhibit CYP1A2 .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
生化学分析
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl nonanoate plays a significant role in biochemical reactions, particularly in the context of protein modification and enzyme interactions. It is known to interact with various enzymes and proteins, facilitating the formation of covalent bonds with lysine residues. This interaction is crucial for the modification of proteins, which can alter their function and activity. The compound’s ability to form stable covalent bonds makes it a valuable tool in biochemical research and applications .
Cellular Effects
The effects of 2,5-Dioxopyrrolidin-1-yl nonanoate on cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance monoclonal antibody production in Chinese hamster ovary cells by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels. Additionally, it can suppress cell growth and affect the glycosylation of proteins, which is critical for their function and stability.
Molecular Mechanism
At the molecular level, 2,5-Dioxopyrrolidin-1-yl nonanoate exerts its effects through covalent modification of proteins. It binds to lysine residues, forming stable covalent bonds that can alter the protein’s structure and function. This modification can lead to enzyme inhibition or activation, depending on the specific protein and context. The compound’s ability to modify proteins at the molecular level makes it a powerful tool for studying protein function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl nonanoate can change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in protein glycosylation and cell metabolism.
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl nonanoate vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance protein production and cellular metabolism without significant toxicity. At higher doses, it can cause adverse effects such as cell growth inhibition and changes in protein glycosylation. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2,5-Dioxopyrrolidin-1-yl nonanoate is involved in metabolic pathways related to protein modification and degradation. It interacts with enzymes such as lysine-specific demethylase and ubiquitin ligases, which play crucial roles in protein turnover and regulation . The compound’s ability to modify proteins and influence their degradation pathways makes it a valuable tool for studying protein dynamics and regulation.
Transport and Distribution
Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl nonanoate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s distribution within cells is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment.
Subcellular Localization
The subcellular localization of 2,5-Dioxopyrrolidin-1-yl nonanoate is primarily determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where it exerts its effects on protein modification and function . The compound’s ability to localize to specific subcellular compartments is crucial for its role in regulating protein function and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl nonanoate typically involves the esterification of nonanoic acid with 2,5-dioxopyrrolidin-1-yl. One common method involves the reaction of nonanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2,5-Dioxopyrrolidin-1-yl nonanoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl nonanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nonanoic acid and 2,5-dioxopyrrolidin-1-yl.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.
Hydrolysis: The major products are nonanoic acid and 2,5-dioxopyrrolidin-1-yl.
類似化合物との比較
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has similar structural features and is used as an anticonvulsant.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound is used in the synthesis of heterocyclic compounds and has similar reactivity due to the presence of cyano and carbonyl groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl nonanoate is unique due to its specific ester structure, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to form stable covalent bonds with biological molecules makes it particularly valuable in biochemical and pharmaceutical research .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-2-3-4-5-6-7-8-13(17)18-14-11(15)9-10-12(14)16/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQHBHMRZFPJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90761653 | |
| Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104943-23-9 | |
| Record name | 1-(Nonanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90761653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















